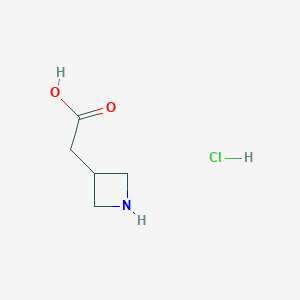
2-(Azetidin-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Azetidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 952675-30-8 . It has a molecular weight of 151.59 and its IUPAC name is 3-azetidinylacetic acid hydrochloride . The compound is a white solid .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C5H10ClNO2 . The InChI code for the compound is 1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yl)acetic acid hydrochloride” is a white solid . It has a molecular weight of 151.61 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
“2-(Azetidin-3-yl)acetic acid hydrochloride” is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines . This process is significant for creating compounds with potential biological activities.
Pharmaceutical Agent Development
This compound serves as a precursor for the preparation of pharmaceutically active agents. Specifically, it’s used to create positive allosteric modulators of GABA A receptors . These modulators have therapeutic potential in treating various neurological disorders by enhancing the inhibitory effects of GABA neurotransmitters.
Chemical Hybridizing Agents
In agricultural research, “2-(Azetidin-3-yl)acetic acid hydrochloride” derivatives are used as chemical hybridizing agents. They selectively sterilize the male parts of wheat plants, making the pollen grains non-functional, which is a crucial step in the development of hybrid crops .
Peptidomimetic Chemistry
The compound’s derivatives are important in peptidomimetic chemistry, where they act as surrogates for amino acids in peptide chains. This application is particularly relevant in the design of peptide-based drugs that can mimic or modulate biological processes .
Catalytic Processes
Azetidine derivatives, including those derived from “2-(Azetidin-3-yl)acetic acid hydrochloride”, are involved in various catalytic processes. These include Henry, Suzuki, Sonogashira, and Michael additions, which are fundamental reactions in organic synthesis .
Ring-Opening Reactions
Due to the strained nature of the azetidine ring, these compounds are excellent candidates for ring-opening and expansion reactions. This property is exploited in synthetic chemistry to create a wide array of functionalized molecules .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGJMHMKOWIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)acetic acid hydrochloride | |
CAS RN |
952675-30-8 |
Source


|
| Record name | 3-Azetidineacetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)


![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)